molecular formula C16H15FIN5O4 B612213 (R)-N-(2,3-二羟基丙氧基)-5-(2-氟-4-碘苯基氨基)咪唑并[1,5-a]哒嗪-6-甲酰胺 CAS No. 1168092-22-5

(R)-N-(2,3-二羟基丙氧基)-5-(2-氟-4-碘苯基氨基)咪唑并[1,5-a]哒嗪-6-甲酰胺

货号: B612213
CAS 编号: 1168092-22-5
分子量: 487.22
InChI 键: OKOKEHVACWMOFN-LLVKDONJSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

G-479 is an potent MEK inhibitor. Structurally, G-479 is an analogue of GDC-0623 (or so-call Me-Too drug). G-479 with polarity distributed throughout the molecule was shown improved bioactivity over GDC-0623 in many aspects.

科学研究应用

合成和化学性质

  1. 绿色合成和抗菌活性: Jyothi 和 Madhavi (2019) 的一项研究讨论了新型 N-芳基咪唑并[1,2-a]哒嗪-2-甲酰胺的合成。这些化合物表现出有希望的抗菌活性。合成涉及缩合反应和微波辐照条件,展示了创造此类化合物的创新方法 (Jyothi & Madhavi, 2019)

  2. 杂环合成策略: Board 等人 (2009) 探索了官能化咪唑并[1,5-a]哒嗪的合成,揭示了区域选择性 C3 金属化和 C5/C3 二金属化。这项研究阐明了咪唑并[1,5-a]哒嗪衍生物的化学多功能性及其在创造新型化合物中的潜在应用 (Board 等人,2009)

  3. 缩合荧光素环系形成: Abou‐Hadeed 和 Pfleiderer (2002) 研究了缩合荧光素环系(包括咪唑并[4,5-g]和哒嗪并[2,3-g]荧光素)的合成和性质。这项研究深入了解了荧光素衍生物的复杂化学,这与更广泛的咪唑并[1,5-a]哒嗪类别相关 (Abou‐Hadeed & Pfleiderer, 2002)

在抗病毒和抗癌研究中的应用

  1. 抗病毒药物发现: De Clercq (2009) 对抗病毒药物发现进行了广泛的综述,包括对咪唑并[1,5-a]哒嗪衍生物的讨论。这突出了此类化合物在开发抗病毒药物中的潜在应用,尤其是在治疗登革热和艾滋病毒等疾病方面 (De Clercq, 2009)

  2. 对癌细胞的细胞毒活性: Hassan 等人 (2014) 合成了吡唑并[1,5-a]嘧啶衍生物并评估了其细胞毒活性。这项研究表明了咪唑并[1,5-a]哒嗪衍生物在癌症治疗中的潜力,特别是针对艾利希腹水癌 (EAC) 细胞 (Hassan 等人,2014)

  3. 新型 MET 激酶抑制剂: Liederer 等人 (2012) 研究了新型 MET 激酶抑制剂(包括咪唑并[1,5-a]哒嗪衍生物)的立体选择性分布和毒代动力学。这项研究表明了这些化合物在开发癌症疗法中的相关性,特别是在靶向参与癌症进展的特定激酶方面 (Liederer 等人,2012)

属性

CAS 编号

1168092-22-5

分子式

C16H15FIN5O4

分子量

487.22

IUPAC 名称

N-[(2R)-2,3-dihydroxypropoxy]-5-(2-fluoro-4-iodoanilino)imidazo[1,5-a]pyrazine-6-carboxamide

InChI

InChI=1S/C16H15FIN5O4/c17-12-3-9(18)1-2-13(12)21-15-14(16(26)22-27-7-11(25)6-24)20-5-10-4-19-8-23(10)15/h1-5,8,11,21,24-25H,6-7H2,(H,22,26)/t11-/m1/s1

InChI 键

OKOKEHVACWMOFN-LLVKDONJSA-N

SMILES

C1=CC(=C(C=C1I)F)NC2=C(N=CC3=CN=CN32)C(=O)NOCC(CO)O

外观

Solid powder

纯度

>98% (or refer to the Certificate of Analysis)

保质期

>2 years if stored properly

溶解度

Soluble in DMSO, not in water

储存

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同义词

G479;  G-479;  G 479.

产品来源

United States

Synthesis routes and methods

Procedure details

To a heterogeneous mixture of (R)—N-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide (69.5 mg, 0.13 mmol) in anhydrous methanol (1.6 mL) was added 4M HCl in 1,4-dioxane (0.13 mL, 0.5 mmol, 4.0 eq). The reaction mixture was stirred at room temperature for 10 minutes. Solid sodium sulfate (200 mg) was then added. The reaction mixture was absorbed onto silica and then subjected to flash chromatography (Si-PPC, gradient 0% to 40% methanol in dichloromethane) to give the title compound as yellow foam (43.2 mg, 67.3%). 1H NMR (DMSO-d6, 400 MHz) δ ppm 11.90 (s, 1H), 10.30 (s, 1H), 8.82 (s, 1H), 7.95 (s, 1H), 7.91 (s, 1H), 7.74 (d, J=9.6 Hz, 1H), 7.44 (d, 8.4 Hz, 1H), 6.60 (t, J=8.4 Hz, 1H), 4.86 (d, J=4.4 Hz, 1H), 4.55 (broad s, 1H), 3.99-3.91 (m, 1H), 3.79-3.69 (m, 2H), 3.39 (broad s, 2H); LCMS (method E2): RT=8.40 min, [M+H]+=488.
Name
(R)—N-((2,2-dimethyl-1,3-dioxolan-4-yl)methoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Quantity
69.5 mg
Type
reactant
Reaction Step One
Quantity
1.6 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0.13 mL
Type
reactant
Reaction Step Two
Quantity
200 mg
Type
reactant
Reaction Step Three
Yield
67.3%

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 2
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 3
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 4
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 5
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide
Reactant of Route 6
Reactant of Route 6
(R)-N-(2,3-Dihydroxypropoxy)-5-(2-fluoro-4-iodophenylamino)imidazo[1,5-a]pyrazine-6-carboxamide

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。